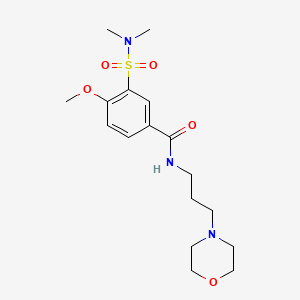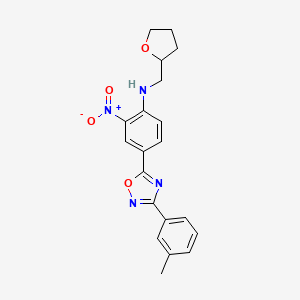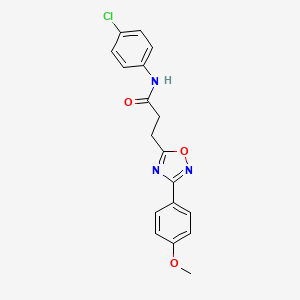
2-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has potential applications in various fields, including medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the bacterial cell membrane or inhibiting bacterial enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its potential activity against cancer cells and bacteria. However, one limitation is the lack of understanding of its mechanism of action, which may hinder further research.
Orientations Futures
For the study of 2-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide include further investigation of its potential as an anticancer and antibacterial agent. Additionally, more research is needed to understand its mechanism of action and to identify potential side effects. The use of this compound as a fluorescent probe for imaging biological systems is also an area of future research.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 2,4-dimethylphenylamine in the presence of a base. The resulting intermediate is then reacted with 2-hydroxy-3-((2-((2-hydroxyquinolin-3-yl)methyl)phenyl)amino)quinoline to yield the final product.
Applications De Recherche Scientifique
2-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential use as an antibacterial agent and has shown activity against several bacterial strains. Additionally, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
2-chloro-N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-11-12-23(17(2)13-16)28(25(30)20-8-4-5-9-21(20)26)15-19-14-18-7-3-6-10-22(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIFOQMMOSKZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)



![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)


![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)

